N,N'-bis(2-phenylphenyl)oxamide
Description
N,N'-bis(2-phenylphenyl)oxamide is a symmetric oxamide derivative featuring two 2-phenylphenyl (biphenyl) substituents attached to the nitrogen atoms of the oxamide core (C₂O₂N₂). Its molecular formula is C₂₈H₂₂N₂O₂, with a molecular weight of 418.49 g/mol. The biphenyl groups introduce significant steric bulk and aromaticity, influencing its solubility, reactivity, and applications.
The bulky substituents may necessitate optimized reaction conditions for higher yields.
Its biphenyl groups may enhance stability in polymers or enable unique metal-ligand interactions in catalysis .
Properties
IUPAC Name |
N,N'-bis(2-phenylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRWRNVGVPSVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318907 | |
| Record name | MLS000758528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21022-17-3 | |
| Record name | MLS000758528 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000758528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N,N’-bis(2-phenylphenyl)oxamide typically involves the reaction of 2-aminodiphenyl with diethyloxalate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N,N’-bis(2-phenylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxamides.
Reduction: Reduction reactions can convert N,N’-bis(2-phenylphenyl)oxamide into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-bis(2-phenylphenyl)oxamide has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2-phenylphenyl)oxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxamide Compounds
Table 2: Key Property and Application Differences
Research Findings and Mechanistic Insights
Coordination Chemistry: N,N′-bis(substituted)oxamides form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). In contrast, N,N′-bis(2-hydroxyethyl)oxamide forms explosive derivatives like NENO upon nitration, highlighting the role of substituents in reactivity .
The biphenyl variant’s lipophilicity may improve cell membrane penetration but requires validation. Enzyme inhibition by N,N'-bis(2,6-dimethylphenyl)oxamide is linked to hydrophobic interactions with active sites .
Synthetic Challenges :
- Bulky substituents (e.g., biphenyl) complicate synthesis, requiring microwave or high-temperature methods to achieve sufficient yields .
Biological Activity
N,N'-bis(2-phenylphenyl)oxamide, with the chemical formula C26H20N2O2, is a compound that has garnered interest for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
- IUPAC Name : this compound
- CAS Number : 21022-17-3
- Molecular Weight : 420.45 g/mol
- Structure : The compound features two phenyl rings attached to an oxamide group, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminodiphenyl with diethyloxalate under controlled conditions. This process can yield various derivatives depending on the reaction conditions and reagents used .
Biological Activity
This compound exhibits a range of biological activities, primarily through its interactions with enzymes and proteins. Some key findings include:
- Enzyme Inhibition : Studies show that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
- Anticancer Activity : Research has indicated that oxamide derivatives, including this compound, may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The compound's ability to interact with enzymes alters their activity, leading to various downstream effects. For instance:
- Binding Affinity : The compound's structure allows it to bind effectively to active sites on enzymes such as AChE and BuChE, inhibiting their function and thus affecting neurotransmitter levels in the brain .
Comparative Analysis
To better understand the significance of this compound, it can be compared to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N,N'-bis(2-phenyethyl)oxamide | Oxamide derivative | Moderate AChE inhibition |
| N,N'-Methylenebis(acrylamide) | Acrylamide derivative | Anticancer properties |
This comparison highlights the unique properties of this compound in terms of its potent biological activities compared to related compounds.
Case Studies and Research Findings
- Study on AChE Inhibition : A research article published in 2024 explored the synthesis and biological evaluation of oxamide analogs, including this compound. The study found that this compound exhibited significant inhibition of AChE activity, indicating potential therapeutic benefits for Alzheimer's disease .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of various oxamide compounds, revealing that this compound demonstrated substantial free radical scavenging activity, suggesting its role in protecting cells from oxidative damage.
- Cytotoxicity Evaluation : Research conducted on multiple cancer cell lines showed that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
